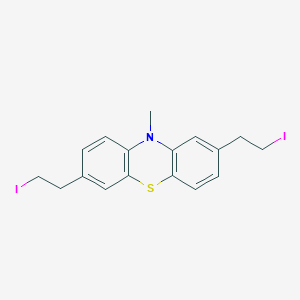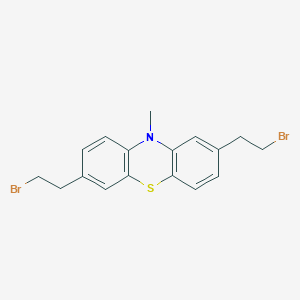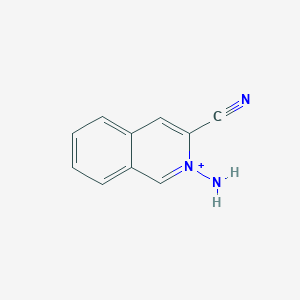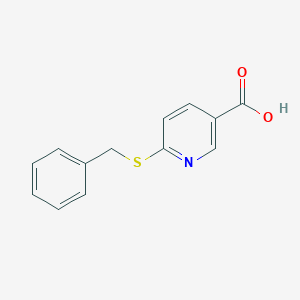
6-(Benzylsulfanyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzylsulfanyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 6-(Benzylsulfanyl)nicotinic acid is not fully understood. However, it is believed to act through the modulation of various cellular signaling pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells and improve glucose metabolism in diabetic animals.
Biochemical and Physiological Effects:
6-(Benzylsulfanyl)nicotinic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in various cell types. Additionally, it has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as SOD and CAT. It has also been shown to induce apoptosis in cancer cells and improve glucose metabolism in diabetic animals.
実験室実験の利点と制限
One of the advantages of using 6-(Benzylsulfanyl)nicotinic acid in lab experiments is its high purity and stability. Additionally, it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various therapeutic applications.
将来の方向性
There are several future directions for the research of 6-(Benzylsulfanyl)nicotinic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to reduce the levels of amyloid-beta, which is a hallmark of Alzheimer's disease. Additionally, it has been shown to improve cognitive function in animal models of the disease. Another area of interest is its potential use in the treatment of cancer. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Finally, further research is needed to fully understand its mechanism of action and optimize its use in various therapeutic applications.
Conclusion:
In conclusion, 6-(Benzylsulfanyl)nicotinic acid is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and optimize its use in various therapeutic applications.
合成法
The synthesis of 6-(Benzylsulfanyl)nicotinic acid involves the reaction of 2-chloronicotinic acid with benzyl mercaptan in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to form the final product. This method has been optimized to produce high yields of pure 6-(Benzylsulfanyl)nicotinic acid.
科学的研究の応用
6-(Benzylsulfanyl)nicotinic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
特性
製品名 |
6-(Benzylsulfanyl)nicotinic acid |
|---|---|
分子式 |
C13H11NO2S |
分子量 |
245.3 g/mol |
IUPAC名 |
6-benzylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
InChIキー |
FKRGDKGCJPMTDT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C=C2)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C=C2)C(=O)O |
溶解性 |
36.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Tert-butyl-4-nitro-2-(4-nitrophenyl)-1lambda4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B215022.png)
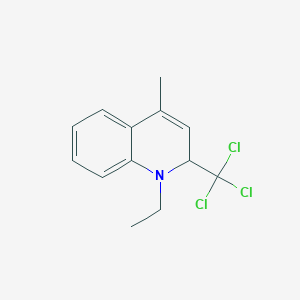
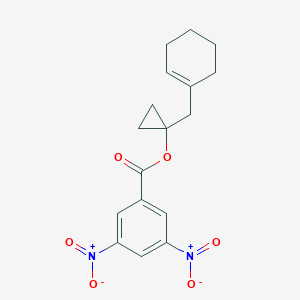
![3-methyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215029.png)
![3-Bromo-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B215030.png)
![3-chloro-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215031.png)
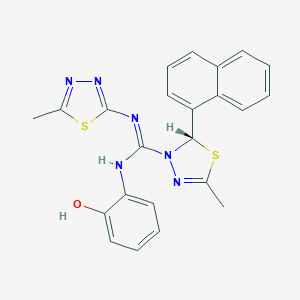
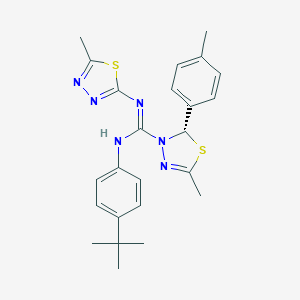
![(E)-1-imidazol-1-yl-1-[(2S)-5-methyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)methanimine](/img/structure/B215039.png)
![(E)-1-[(2R)-2-butyl-5-methyl-2H-1,3,4-thiadiazol-3-yl]-1-[4-[(E)-C-[(2R)-2-butyl-5-methyl-2H-1,3,4-thiadiazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)carbonimidoyl]piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)methanimine](/img/structure/B215040.png)
![3-[{4-nitrophenyl}(5-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]-1,3,4-thiadiazol-3(2H)-yl)methyl]-5-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B215042.png)
